molecular formula C10H16N2 B2716491 N-(1-aminopropan-2-yl)-N-methylaniline CAS No. 42164-60-3

N-(1-aminopropan-2-yl)-N-methylaniline

Cat. No. B2716491
CAS RN: 42164-60-3
M. Wt: 164.252
InChI Key: MTGWEQNAYMYQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Aminopropan-2-yl)-N-methylaniline, also known as NMPMA, is an important organic compound with a wide range of applications in the scientific and industrial fields. NMPMA is a versatile compound that has been used in various applications such as synthesis, research, and laboratory experiments. It is an amine derivative of aniline with a primary amine group and a methyl group attached to the nitrogen atom. NMPMA is an important intermediate in the synthesis of many other organic compounds.

Scientific Research Applications

Enhanced Redox Processes

Partially N-methylated polyaniline, a compound related to N-(1-aminopropan-2-yl)-N-methylaniline, has been studied for its electrocatalytic effects on the redox processes of organodisulfides. This research is particularly relevant for the development of cathodes in lithium secondary batteries, indicating a potential application in energy storage technologies (Lei Yu et al., 1998).

N-Methylation of Amino Acids and Peptides

The modification of amino acids and peptides through N-methylation has been investigated for its implications in improving pharmacokinetic properties and producing specific biological activities, such as enzyme inhibition and receptor antagonism. This suggests applications in drug discovery and the development of therapeutic agents (M. L. Di Gioia et al., 2016).

Reductive Amination Processes

Research on N-methyl- and N-alkylamines highlights their importance in the synthesis of fine and bulk chemicals, which are crucial in pharmaceuticals and industrial applications. An expedient reductive amination process using cobalt oxide nanoparticles has been developed for the synthesis of various N-methylated and N-alkylated amines, demonstrating an application in sustainable chemical synthesis (T. Senthamarai et al., 2018).

S-Adenosylmethionine Applications

The biological sulfonium compound S-adenosylmethionine (SAM or AdoMet) is known for its role as a major biological methyl donor in methyltransferase-catalyzed reactions. Its diverse applications, including the synthesis of cyclopropyl fatty acids, amino groups, ribosyl groups, and aminopropyl groups, underscore its importance in various metabolic and biosynthetic pathways (M. Fontecave et al., 2004).

Enzymatic N-Demethylation

A study on the enzymatic N-demethylation of tertiary amines by rodent liver homogenates has shown the presence of a kinetic primary isotope effect, indicating that the cleavage of the C-H bond of the N-methyl group is a rate-limiting step. This research provides insights into the metabolic processing of N-methylated compounds, which could have implications for understanding drug metabolism and detoxification processes (M. Abdel-Monem, 1975).

properties

IUPAC Name

2-N-methyl-2-N-phenylpropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(8-11)12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGWEQNAYMYQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-aminopropan-2-yl)-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.